Mgb-bp-3

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

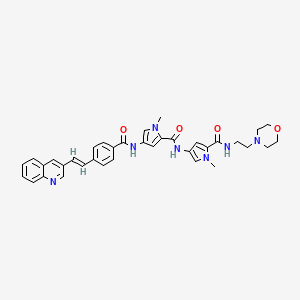

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKXCVYZBVOWBR-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000277-08-6 | |

| Record name | MGB-BP-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MGB-BP-3 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MGB-BP-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MGB-BP-3: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGB-BP-3 is a first-in-class antibiotic, belonging to the Strathclyde Minor Groove Binder (S-MGB) family of compounds.[1][2][3] It has shown significant promise in combating Gram-positive bacterial infections, including Clostridioides difficile and methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Having successfully completed Phase IIa clinical trials for the treatment of C. difficile associated disease, this compound represents a novel therapeutic agent with a distinct mechanism of action that circumvents common resistance pathways.[1][2][3][5] This guide provides a detailed exploration of the molecular mechanisms underpinning the antibacterial activity of this compound.

Core Mechanism: DNA Minor Groove Binding

The primary mechanism of action of this compound is its ability to bind to the minor groove of bacterial DNA.[6][7] This interaction is sequence-specific, targeting AT-rich regions of the DNA.[6][8] Unlike many antibiotics that target single enzymes, this compound's binding to DNA affects multiple essential cellular processes simultaneously, leading to a catastrophic and bactericidal effect.[6][9] This multi-targeted approach is believed to be a key factor in the low frequency of resistance development.[9][10]

Nano-electrospray ionization mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have confirmed that this compound binds to double-stranded DNA as a dimer.[1][2][8] This dimeric binding is a characteristic feature of the S-MGB class and contributes to the high affinity and specificity of the interaction.[8]

Signaling Pathway of this compound Action```dot

Caption: A logical workflow illustrating the key experiments performed to determine the basis of this compound's selectivity for Gram-positive bacteria.

Experimental Protocols

RNA-Seq Analysis of this compound Treated S. aureus

-

Objective: To determine the effect of this compound on the transcriptome of S. aureus.

-

Methodology:

-

S. aureus cultures were grown to mid-log phase.

-

Cultures were challenged with a sub-lethal concentration (0.5 x MIC, 0.1 µg/ml) of this compound. [9] 3. RNA was extracted from triplicate samples at 10 minutes post-challenge. [9] 4. RNA sequencing was performed to identify differentially expressed genes compared to untreated controls. [6] 5. Quantitative RT-PCR was used to confirm the changes in the expression profiles of selected genes. [9]

-

DNA Binding Assays

-

Objective: To confirm the binding of this compound to DNA and identify binding sites.

-

Methodologies:

-

DNase I and Potassium Permanganate Footprinting: This technique was used to demonstrate the binding of this compound to essential SigA promoters and to show the inhibition of promoter isomerisation. [1][10] * Fluorescence Intercalator Displacement (FID) Assay: This assay was used to investigate the binding of this compound to genomic DNA from various bacterial species. [8] * Nano-electrospray Ionization Mass Spectrometry (nESI-MS): This was employed to confirm that this compound binds to a self-complementary oligomer with an AT-rich binding site (5′-CGCATATATGCG-3′) as a dimer. [8] * Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was used to investigate the binding of this compound to the same short DNA oligomer. [1] * UV-Visible Thermal Melting: This method was used to demonstrate the strong interaction of this compound with dsDNA. [1]

-

Topoisomerase Inhibition Assays

-

Objective: To assess the effect of this compound on the activity of bacterial type II topoisomerases.

-

Methodology:

-

Purified DNA gyrase and topoisomerase IV from both S. aureus and E. coli were used. [1] 2. Supercoiling assays were performed with DNA gyrase in the presence of varying concentrations of this compound.

-

Relaxation and decatenation assays were conducted with topoisomerase IV in the presence of this compound. [1] 4. Cleavage assays were performed to determine if this compound stabilizes the enzyme-DNA cleavage complex. [1]

-

Conclusion

This compound exhibits a multifaceted mechanism of action centered on its ability to bind to the minor groove of bacterial DNA. This primary interaction disrupts multiple essential cellular processes, including transcription and the function of key DNA processing enzymes, leading to rapid bactericidal activity. Its selectivity for Gram-positive bacteria is attributed to differences in cellular uptake rather than target availability. The multi-targeted nature of this compound is a significant advantage, as it is expected to reduce the likelihood of the development of bacterial resistance. This comprehensive understanding of its mechanism of action provides a strong foundation for its continued development as a novel anti-infective agent.

References

- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. MGB Biopharma announces successful outcome from Phase II clinical study on this compound for the treatment of Clostridium difficile Infection | Scottish Enterprise Newsroom [scottish-enterprise-mediacentre.com]

- 6. openaccessgovernment.org [openaccessgovernment.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

MGB-BP-3: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGB-BP-3 is a novel, first-in-class antibiotic agent belonging to the Strathclyde Minor Groove Binder (S-MGB) family of compounds. Developed to address the urgent global threat of antimicrobial resistance, this compound has demonstrated potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant challenge to modern medicine. This compound emerged from a research program at the University of Strathclyde aimed at developing novel anti-infectives by modifying the natural products distamycin and netropsin. These natural products are known to bind to the minor groove of DNA, but their clinical utility has been hampered by toxicity. The Strathclyde group systematically modified these structures to create a new class of synthetic DNA minor groove binders with improved drug-like properties and selective antibacterial activity. This compound is the lead compound from this program, developed by MGB Biopharma, and has progressed to clinical trials for the treatment of Clostridioides difficile infection (CDI).[1]

Discovery and Synthesis

The discovery of this compound was the result of a targeted medicinal chemistry effort to optimize the structure of DNA minor groove binders for antibacterial activity. The core scaffold of the S-MGBs was designed to retain the DNA binding properties of the parent natural products while introducing modifications to enhance potency and reduce toxicity. A key structural modification in this compound is the isosteric replacement of an amide bond with an alkene, which was found to be crucial for its potent antibacterial activity. This change led to the synthesis of 'AIK 19/56/2', now known as this compound. The synthesis of this compound and its analogues has been a subject of proprietary development, and detailed synthetic routes are not extensively published in the public domain.

Mechanism of Action

This compound exerts its bactericidal effect through a multi-targeted mechanism centered on its ability to bind to the minor groove of bacterial DNA.[2][3][4]

DNA Minor Groove Binding

This compound preferentially binds to AT-rich sequences within the DNA minor groove.[3][4] This binding is thought to occur as a dimer, with two molecules of this compound occupying the binding site.[3] The high affinity of this compound for its DNA target is a key determinant of its potent antibacterial activity.

Inhibition of Essential Cellular Processes

The binding of this compound to bacterial DNA disrupts several critical cellular processes:

-

Inhibition of Transcription: By occupying the minor groove, this compound physically obstructs the binding of transcription factors and RNA polymerase to promoter regions of essential genes.[5] RNA-sequencing studies have shown that this compound treatment in Staphylococcus aureus leads to the downregulation of a large number of genes, including approximately 70 essential genes.[1] Notably, the expression of genes involved in DNA replication and peptidoglycan biosynthesis, such as mraY and dnaD, is significantly reduced.[6]

-

Interference with DNA Processing Enzymes: this compound has been shown to inhibit the activity of type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for managing DNA supercoiling, replication, and segregation. This compound interferes with the supercoiling action of gyrase and the relaxation and decatenation activities of topoisomerase IV.[2][3] Unlike fluoroquinolone antibiotics, this compound does not appear to stabilize the covalent enzyme-DNA cleavage complex.[2][3]

-

Restriction Endonuclease Inhibition: Research has also indicated that this compound can inhibit restriction endonucleases in a sequence-independent manner, further expanding its multi-targeted mechanism of action.

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

In Vitro Activity

This compound exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically important antibiotic-resistant strains. It has limited to no activity against Gram-negative bacteria, which has been attributed to poor penetration of the outer membrane.[7]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | <1 |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | <1 |

| Streptococcus pneumoniae | - | <1 |

| Enterococcus faecalis | Vancomycin-susceptible (VSE) | <1 |

| Enterococcus faecium | Vancomycin-resistant (VRE) | <1 |

| Clostridioides difficile | - | <1 |

Data compiled from publicly available sources.[1]

Preclinical and Clinical Development

Preclinical Evaluation

Preclinical studies demonstrated the in vivo efficacy of this compound. A topical formulation of this compound was successful in a skin infection model against methicillin-resistant Staphylococcus aureus (MRSA), killing approximately 60% of the bacteria present.[8] While detailed data from other preclinical bacterial infection models are not widely published, successful proof-of-concept studies in animal models of parasitic diseases have been reported, supporting the potential of the S-MGB platform.[1]

Clinical Trials

This compound has undergone Phase I and Phase II clinical trials for the treatment of C. difficile infection.

-

Phase I: A double-blind, placebo-controlled study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy volunteers. Single doses ranged from 250 mg to 2000 mg, and multiple doses of 250 mg, 500 mg, and 1000 mg were administered twice daily for 10 days. The study showed that this compound was well-tolerated with no serious adverse events.[9][10] While pharmacokinetic parameters such as Cmax, tmax, t½, and AUC were determined, the specific data are not publicly available.[11]

-

Phase II: A Phase IIa dose-ranging study in patients with CDI demonstrated high efficacy. A dosage of 250 mg administered twice daily for 10 days resulted in a 100% initial cure and sustained cure rate. This dosage was selected for further clinical development.[12]

The development pipeline for this compound is depicted in the following workflow diagram.

Caption: this compound development workflow.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments involving this compound are proprietary to the developing institutions. However, based on published literature, the general methodologies are outlined below.

RNA-Sequencing Analysis of this compound-Treated Bacteria

This protocol aims to identify changes in the bacterial transcriptome following exposure to this compound.

-

Bacterial Culture and Treatment: Grow the bacterial strain of interest (e.g., S. aureus) to mid-logarithmic phase. Treat the culture with a sub-lethal concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 10 minutes).[5] An untreated culture serves as a control.

-

RNA Extraction: Harvest bacterial cells and immediately stabilize the RNA using a commercial reagent. Extract total RNA using a validated method for bacteria, ensuring removal of contaminating DNA with DNase treatment.

-

rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a commercially available kit to enrich for messenger RNA (mRNA).

-

Library Preparation and Sequencing: Construct a cDNA library from the enriched mRNA. This involves fragmentation, reverse transcription, adapter ligation, and amplification. Perform high-throughput sequencing of the library.

-

Data Analysis: Process the raw sequencing reads to remove low-quality data. Align the reads to the reference bacterial genome and quantify gene expression. Identify differentially expressed genes between the this compound-treated and control samples.

Topoisomerase II Inhibition Assay

This assay assesses the ability of this compound to inhibit the enzymatic activity of DNA gyrase and topoisomerase IV.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP and Mg2+), the DNA substrate (e.g., supercoiled plasmid for gyrase or catenated kinetoplast DNA for topoisomerase IV), and varying concentrations of this compound.

-

Enzyme Addition: Add purified DNA gyrase or topoisomerase IV to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Reaction Termination and Analysis: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA). Analyze the DNA products by agarose gel electrophoresis. Inhibition of enzyme activity will be observed as a reduction in the conversion of the substrate to its product (e.g., relaxed DNA for gyrase or decatenated DNA for topoisomerase IV).[12][13]

Fluorescence Microscopy of this compound Uptake

This method visualizes the cellular localization of this compound in bacteria.

-

Bacterial Culture and Staining: Grow bacteria to the desired growth phase. Incubate the bacterial cells with a fluorescently labeled analogue of this compound or utilize the intrinsic fluorescence of this compound if sufficient.

-

Sample Preparation: Wash the cells to remove excess fluorescent compound. Mount the bacterial suspension on a microscope slide.

-

Microscopy: Visualize the bacteria using a fluorescence microscope equipped with the appropriate excitation and emission filters for the fluorophore.

-

Image Analysis: Capture images and analyze the localization of the fluorescent signal within the bacterial cells to determine if the compound accumulates intracellularly.

Conclusion

This compound represents a promising new class of antibiotics with a novel, multi-targeted mechanism of action that has the potential to be effective against challenging Gram-positive pathogens. Its development from a rational drug design program to successful Phase II clinical trials for C. difficile infection highlights the potential of the S-MGB platform. Further research and clinical development will be crucial to fully elucidate its therapeutic potential and its role in combating the growing threat of antimicrobial resistance.

References

- 1. openaccessgovernment.org [openaccessgovernment.org]

- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. MGB Biopharma Successfully Completes Phase I Clinical Trial with Oral this compound | Technology Networks [technologynetworks.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Strathclyde Minor Groove Binder (S-MGB) Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strathclyde Minor Groove Binders (S-MGBs) represent a significant class of synthetic molecules designed to bind to the minor groove of DNA. Developed at the University of Strathclyde, these compounds are inspired by the natural product distamycin and have been engineered to exhibit potent anti-infective and anti-cancer properties.[1][2][3] Their unique mechanism of action, which involves targeting multiple AT-rich sequences on the DNA of pathogens, confers a high resilience to the development of resistance.[4][5] One such compound, MGB-BP-3, has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile infections, highlighting the clinical potential of this technology.[6][7][8][9] This guide provides an in-depth technical overview of S-MGBs, including their core principles, mechanism of action, quantitative data on their activity, detailed experimental protocols, and a summary of their therapeutic applications.

Core Principles of S-MGB Technology

S-MGBs are synthetic polyamides conceptually derived from the natural product distamycin.[1][3][9] The core design paradigm involves a modular structure typically consisting of a bis-aromatic "head," a central pyrrole-containing body, and a basic nitrogen-containing "tail."[1] Modifications to each of these components have led to a diverse library of compounds with tailored biological activities.[10]

A key feature of many S-MGBs is the replacement of an amide linkage with an isosteric alkene, which can influence the molecule's shape and binding properties. The positively charged tail group, often an amidine or a morpholine, is crucial for the initial interaction with the negatively charged phosphate backbone of DNA, guiding the molecule into the minor groove.[10]

Mechanism of Action

S-MGBs exert their biological effects by binding non-covalently to the minor groove of double-stranded DNA, with a strong preference for AT-rich sequences.[3][9] This binding is often cooperative, with evidence suggesting that S-MGBs bind as dimers within the minor groove.[7][9][10] This interaction, while reversible, is highly stable and disrupts essential DNA-centric processes.[3]

The binding of S-MGBs to DNA can interfere with the activity of DNA-dependent enzymes, such as topoisomerases, and inhibit the formation of transcription complexes.[7][8][9] By targeting multiple sites on a pathogen's genome, S-MGBs act as multi-targeted anti-infective agents, a strategy that is believed to contribute to their high barrier to resistance.[4] Unlike DNA alkylating agents, S-MGBs do not form covalent bonds with DNA and generally do not induce DNA damage response pathways, which contributes to their favorable selectivity indices.[2]

The following diagram illustrates the general mechanism of action of S-MGBs:

Caption: General mechanism of action of S-MGBs in a pathogen.

Quantitative Data

The biological activity of S-MGBs has been quantified across a range of applications. The following tables summarize key data from published studies.

Table 1: Anti-cancer Activity of Selected S-MGBs

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index | Reference |

| S-MGB-4 | HT29 (Colon Carcinoma) | 1.2 ± 0.2 | >8.3 | [2] |

| S-MGB-4 | A2780 (Ovarian Cancer) | 0.9 ± 0.1 | >11.1 | [2] |

| S-MGB-4 | A2780cis (Cisplatin-resistant Ovarian Cancer) | 1.1 ± 0.1 | >9.1 | [2] |

| S-MGB-74 | HT29 (Colon Carcinoma) | 1.5 ± 0.2 | >6.7 | [2] |

| S-MGB-74 | A2780 (Ovarian Cancer) | 1.3 ± 0.1 | >7.7 | [2] |

| S-MGB-74 | A2780cis (Cisplatin-resistant Ovarian Cancer) | 1.4 ± 0.2 | >7.1 | [2] |

| S-MGB-317 | HT29 (Colon Carcinoma) | 0.9 ± 0.1 | >11.1 | [2] |

| S-MGB-317 | A2780 (Ovarian Cancer) | 0.8 ± 0.1 | >12.5 | [2] |

| S-MGB-317 | A2780cis (Cisplatin-resistant Ovarian Cancer) | 0.9 ± 0.1 | >11.1 | [2] |

| Cisplatin | HT29 (Colon Carcinoma) | 3.5 ± 0.4 | 2.0 | [2] |

| Carboplatin | HT29 (Colon Carcinoma) | >10 | <1 | [2] |

Table 2: Anti-infective Activity of Selected S-MGBs

| Compound | Organism | Strain | Activity (µM) | Reference |

| This compound | Staphylococcus aureus | MRSA | MIC₈₀: 0.2 | [9][11] |

| This compound | Enterococcus faecalis | VRE | MIC₈₀: 0.2 | [9][11] |

| S-MGB-169 | Plasmodium falciparum | 3D7 | EC₅₀: 0.038 | [4] |

| S-MGB-234 | Trypanosoma congolense | - | - | [4] |

| S-MGB-235 | Trypanosoma congolense | - | 10x more active than S-MGB-1 | [7] |

| S-MGB-241 | Acanthamoeba castellanii | - | IC₅₀: 6.6 | [3][12] |

| S-MGB-356 | Plasmodium falciparum | 3D7 | - | [6] |

| S-MGB-359 | Plasmodium falciparum | 3D7 | - | [6] |

| S-MGB-362 | Mycobacterium tuberculosis | HR-37-Gfp | MIC₉₉: 0.39 | [7] |

| S-MGB-364 | Mycobacterium tuberculosis | HR-37-Gfp | MIC₉₉: 1.56 | [7] |

| S-MGB-368 | Plasmodium falciparum | 3D7 | - | [6] |

Table 3: DNA Binding Affinity of Selected S-MGBs

| Compound | DNA Source/Sequence | ΔTₘ (°C) | Reference |

| S-MGB-241 | Salmon Genomic DNA | 1 ± 0.1 | [3][12] |

| S-MGB-356 | Genomic DNA | 12 | [6] |

| S-MGB-359 | Genomic DNA | 16 | [6] |

| S-MGB-368 | Genomic DNA | 3 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of S-MGBs.

S-MGB Synthesis

The synthesis of S-MGBs typically follows a convergent strategy involving the preparation of "head" and "tail" fragments, which are then coupled.[6][13][14]

Caption: A generalized workflow for the synthesis of S-MGBs.

General Protocol for HBTU-mediated Amide Coupling:

-

Amine Preparation: The nitro-containing "tail" fragment is dissolved in a suitable solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is subjected to hydrogenation to reduce the nitro group to an amine. The catalyst is then removed by filtration.[6][13]

-

Carboxylic Acid Activation: In a separate flask, the "head" group carboxylic acid is dissolved in an anhydrous solvent such as DMF. A coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base (e.g., triethylamine) are added and stirred to form an active ester.[13]

-

Coupling Reaction: The solution containing the amine from step 1 is added to the activated carboxylic acid solution from step 2. The reaction is stirred, typically overnight, at room temperature.[13]

-

Work-up and Purification: The crude product is isolated and purified, commonly by high-performance liquid chromatography (HPLC), to yield the final S-MGB.[13]

DNA Thermal Denaturation (Melting) Assay

This assay measures the increase in the melting temperature (Tₘ) of DNA upon binding of a ligand, which is a direct indication of the stabilization of the DNA duplex.

Protocol:

-

Prepare DNA Solution: A stock solution of genomic DNA (e.g., from salmon sperm) is prepared in a suitable buffer (e.g., 1 mM phosphate buffer, pH 7.4, with 0.27 mM KCl and 13.7 mM NaCl). The DNA is annealed by heating to 90°C for 10 minutes and then slowly cooled to room temperature.[3]

-

Prepare S-MGB Solution: A stock solution of the S-MGB is prepared in DMSO.

-

Prepare Assay Samples: The final assay samples are prepared by diluting the DNA and S-MGB stock solutions in the assay buffer to achieve the desired final concentrations (e.g., 0.02 mg/mL gDNA and 10 µM S-MGB).[3] Control samples containing only DNA or only the S-MGB are also prepared.

-

Thermal Denaturation: The absorbance of the samples at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/minute) in a spectrophotometer equipped with a thermal controller.

-

Data Analysis: The Tₘ is determined as the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance transition. The change in melting temperature (ΔTₘ) is calculated by subtracting the Tₘ of the DNA-only control from the Tₘ of the DNA-S-MGB sample.

Nano-Electrospray Ionization Mass Spectrometry (nESI-MS)

nESI-MS is used to study the stoichiometry of S-MGB binding to specific DNA duplexes under non-denaturing conditions.

Protocol:

-

Prepare DNA and S-MGB Solutions: A self-complementary DNA oligonucleotide with an AT-rich binding site (e.g., 5'-CGCATATATGCG-3') is prepared in a volatile buffer such as 150 mM ammonium acetate.[14] The S-MGB is also prepared in a compatible solvent.

-

Sample Preparation: The final sample for analysis is prepared by mixing the DNA and S-MGB to achieve final concentrations typically in the low micromolar range (e.g., 9 µM DNA, 100 µM S-MGB).[14] A control sample of DNA alone is also prepared.

-

Mass Spectrometry Analysis: The samples are introduced into a mass spectrometer equipped with a nano-electrospray ionization source. The instrument parameters are optimized to maintain the non-covalent DNA-S-MGB complex in the gas phase (e.g., low cone voltage, source temperature, and collision energy).[14]

-

Data Analysis: The mass-to-charge ratios of the ions are analyzed to identify the free DNA duplex and the DNA-S-MGB complex(es). The stoichiometry of binding (e.g., 2:1 S-MGB:DNA) is determined from the mass of the complex.

Cell Viability Assay (e.g., AlamarBlue™)

This assay is used to determine the cytotoxic or anti-proliferative effects of S-MGBs on cancer cell lines or the anti-microbial activity against pathogens.

Protocol:

-

Cell Seeding: Cells are seeded into a 96-well microplate at a predetermined density and allowed to adhere (for adherent cells) or stabilize.

-

Compound Treatment: The S-MGB is serially diluted and added to the wells. Control wells (untreated cells and medium-only blanks) are included. The plates are incubated for a specified period (e.g., 24-72 hours).

-

Addition of AlamarBlue™ Reagent: AlamarBlue™ reagent is added to each well (typically 10% of the well volume) and the plates are incubated for a further 1-4 hours.[15][16]

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[15]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control after subtracting the background fluorescence. The IC₅₀ (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Therapeutic Applications and Future Directions

S-MGBs have demonstrated a broad spectrum of activity, positioning them as a versatile platform for drug discovery.

-

Anti-bacterial Agents: The clinical development of this compound for C. difficile infections is a major milestone.[8][9][17][18] The technology also shows promise against other Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[6][9]

-

Anti-parasitic Agents: S-MGBs have shown potent activity against a range of parasites, including Trypanosoma, Leishmania, Plasmodium, and Acanthamoeba.[1][3][11][19] The lack of cross-resistance with existing anti-parasitic drugs is a significant advantage.[1]

-

Anti-cancer Agents: Several S-MGBs have demonstrated potent and selective in vitro activity against various cancer cell lines, including those resistant to standard chemotherapeutics like cisplatin.[2] Their non-alkylating mechanism of action suggests a potentially improved safety profile compared to traditional DNA-damaging agents.[2]

-

Anti-viral and Anti-fungal Agents: The S-MGB platform has also yielded compounds with activity against viruses and fungi, further broadening its therapeutic potential.[3][13]

The following diagram illustrates the drug discovery and development workflow for S-MGBs:

Caption: S-MGB drug discovery and development pipeline.

Future research will likely focus on expanding the chemical diversity of S-MGBs to improve their selectivity and potency against specific targets, as well as exploring novel delivery mechanisms to enhance their therapeutic efficacy. The continued success of this platform underscores the potential of targeting the DNA minor groove for the development of new classes of therapeutics.

References

- 1. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Influence of minor groove binders on the eukaryotic topoisomerase II cleavage reaction with 41 base pair model oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S-MGBs bearing amidine tail groups are potent, selective antiplasmodial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00110H [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. firstwordpharma.com [firstwordpharma.com]

- 18. MGB Biopharma Successfully Completes Phase I Clinical Trial with Oral this compound | Technology Networks [technologynetworks.com]

- 19. MTT assay protocol | Abcam [abcam.com]

MGB-BP-3: A Deep Dive into its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target spectrum of activity for MGB-BP-3, a novel synthetic DNA minor groove binder. This compound has shown significant promise as a first-in-class antibiotic, having successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile associated disease.[1][2][3][4] This document collates available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action to serve as a critical resource for the scientific community.

Target Spectrum of Activity

This compound exhibits potent bactericidal activity primarily directed against a broad range of Gram-positive bacteria.[5] Its efficacy extends to several clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus species.[6] Conversely, this compound demonstrates a notable lack of activity against Gram-negative bacteria when used as a standalone agent.[1][6][7]

Quantitative Antimicrobial Activity

The in vitro potency of this compound against various bacterial strains is summarized below. Minimum Inhibitory Concentration (MIC) values are presented to quantify its antibacterial efficacy.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC Range (µM) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) & Methicillin-Resistant (MRSA) | < 1 | 0.1 - 0.2 | [1][6] |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) & Vancomycin-Resistant (VRE) | Not specified | 0.2 | [1][6] |

| Streptococcus spp. | Not specified | < 1 | Not specified | [6] |

| Clostridioides difficile | Not specified | Not specified | Not specified | [2][8] |

Note: this compound has an MIC of less than 1 μg/ml against many Gram-positive bacteria.[7]

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC (µM) (Alone) | MIC (µM) (with PAβN) | Reference |

| Escherichia coli | Clinical Isolate | > 100 | < 1 | [1][6] |

| Pseudomonas aeruginosa | Clinical Isolate | > 100 | < 1 | [1][6] |

| Acinetobacter baumannii | Clinical Isolate | > 100 | < 1 | [1][6] |

| Klebsiella pneumoniae | Clinical Isolate | > 100 | < 1 | [1][6] |

The lack of intrinsic activity against Gram-negative pathogens is attributed to inefficient intracellular accumulation of this compound.[1][3] This is likely due to the formidable outer membrane of Gram-negative bacteria and the presence of efflux pumps.[1][6] Synergy studies have shown that when combined with a membrane permeabilizer and efflux pump inhibitor, such as phenylarginine β-naphthylamide (PAβN), the MIC of this compound against Gram-negative bacteria is dramatically reduced.[1][6]

Mechanism of Action

This compound's primary mechanism of action involves binding to the minor groove of bacterial DNA.[5][7] This interaction is not random; the molecule shows a preference for AT-rich sequences.[6] Unlike some DNA-binding agents, this compound is thought to bind as a dimer, with two molecules occupying each binding site within the minor groove.[3][6] This binding has several downstream consequences that contribute to its potent bactericidal effect.

A key aspect of its mechanism is the inhibition of essential DNA processing enzymes.[9] this compound has been shown to interfere with the function of type II bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, in both Staphylococcus aureus and Escherichia coli.[1][2][4] It inhibits the supercoiling action of gyrase and the relaxation and decatenation activities of topoisomerase IV.[1][2][4] However, it does not stabilize the cleavage complexes in the manner of fluoroquinolones, meaning it does not induce double-strand breaks or trigger the SOS response in E. coli.[1][2][4]

Furthermore, RNA-Seq analysis in S. aureus has revealed that this compound treatment leads to the downregulation of numerous essential genes.[5] DNase I and permanganate footprinting have demonstrated that this compound binds to essential SigA promoters, thereby inhibiting promoter isomerization by RNA polymerase holoenzyme.[8] This transcriptional arrest affects critical cellular processes, including DNA replication and peptidoglycan biosynthesis.[5][8] The multi-targeting nature of this compound, binding to multiple essential promoters, suggests that the development of resistance through target mutation is less likely.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Topoisomerase Inhibition Assays

The inhibitory effect of this compound on bacterial type II topoisomerases is assessed through in vitro enzymatic assays.

DNA Gyrase Supercoiling Assay:

-

Reaction Mixture: A reaction mixture is prepared containing relaxed pBR322 DNA, E. coli or S. aureus DNA gyrase, and varying concentrations of this compound in a specific assay buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes.

-

Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Topoisomerase IV Relaxation/Decatenation Assays:

-

Substrate: Supercoiled plasmid DNA (for relaxation) or catenated kinetoplast DNA (kDNA) (for decatenation) is used as the substrate.

-

Reaction: The substrate is incubated with E. coli or S. aureus topoisomerase IV in the presence of varying concentrations of this compound.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis as described for the gyrase assay. Inhibition is indicated by the persistence of the supercoiled or catenated DNA substrate.

RNA-Seq Transcriptomic Analysis

To understand the global effect of this compound on bacterial gene expression, RNA sequencing is employed.

Protocol:

-

Bacterial Culture and Treatment: A mid-logarithmic phase culture of S. aureus is treated with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a short duration (e.g., 10 minutes).[5] An untreated culture serves as a control.

-

RNA Extraction: Total RNA is extracted from both treated and untreated bacterial cells using a commercial RNA purification kit.

-

rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA).

-

cDNA Library Preparation: The enriched mRNA is fragmented and used as a template for the synthesis of a cDNA library.

-

Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the bacterial reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Conclusion

This compound is a promising antibacterial candidate with a novel, multi-targeted mechanism of action that is highly effective against a range of Gram-positive pathogens. Its mode of action, centered on DNA minor groove binding and subsequent inhibition of crucial cellular processes, presents a significant advantage in the face of growing antimicrobial resistance. While its efficacy against Gram-negative bacteria is limited by poor cellular uptake, this can be overcome in vitro through the use of membrane permeabilizing agents, suggesting a potential for future drug development efforts to address this limitation. The detailed experimental protocols provided herein offer a foundation for further research into this important new class of antibiotics.

References

- 1. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. openaccessgovernment.org [openaccessgovernment.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Lexitropsin Antibiotics: A Technical Guide to their Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexitropsins are a class of synthetic antibiotics that are structural analogs of the natural DNA minor groove binding agents, netropsin and distamycin. These compounds represent a promising area of research in the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance. Their unique mechanism of action, which involves the specific recognition and binding to the minor groove of bacterial DNA, offers a different therapeutic target compared to many currently available antibiotics. This technical guide provides a comprehensive overview of the antibacterial properties of lexitropsins, including their mechanism of action, spectrum of activity, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action

The primary antibacterial mechanism of lexitropsin antibiotics is their ability to bind with high affinity to the minor groove of bacterial DNA. This binding is sequence-specific, with a preference for AT-rich regions. By occupying the minor groove, lexitropsins can interfere with essential cellular processes that require protein-DNA interactions, ultimately leading to bacterial cell death.

One of the key downstream effects of lexitropsin binding is the inhibition of bacterial topoisomerases, particularly DNA gyrase (a type II topoisomerase). DNA gyrase is essential for relieving torsional stress during DNA replication and transcription by introducing negative supercoils into the DNA. Lexitropsins are thought to inhibit DNA gyrase by preventing the binding of the enzyme to its DNA substrate. This disruption of DNA topology is catastrophic for the bacterial cell, leading to the cessation of DNA replication and transcription, and ultimately, cell death. The inhibitory effect on topoisomerases is complex and may not be solely dependent on the affinity of the lexitropsin for DNA.

The following diagram illustrates the proposed mechanism of action of lexitropsin antibiotics:

Spectrum of Antibacterial Activity

Lexitropsin analogues have demonstrated a broad spectrum of activity against a variety of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of novel lexitropsin compounds against various microorganisms.

| Compound/Analog | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) |

| Lexitropsin Analog 1 | Staphylococcus aureus | 0.1 - 5 | Klebsiella aerogenes | >100 | Aspergillus niger | 20 - 50 |

| Methicillin-resistant S. aureus (MRSA) | 0.1 - 5 | Proteus vulgaris | >100 | Candida albicans | 20 - 50 | |

| Streptomyces faecalis | 10 - 50 | Escherichia coli | >100 | Aspergillus nidulans | >100 | |

| Enterobacter cloacae | 10 - 50 | |||||

| Mycobacterium fortuitum | >100 | |||||

| Lexitropsin Analog 2 | Staphylococcus aureus | 5 - 20 | Klebsiella aerogenes | >100 | Aspergillus niger | >100 |

| Methicillin-resistant S. aureus (MRSA) | 5 - 20 | Proteus vulgaris | >100 | Candida albicans | >100 | |

| Streptomyces faecalis | 20 - 100 | Escherichia coli | >100 | Aspergillus nidulans | >100 | |

| Enterobacter cloacae | 20 - 100 | |||||

| Mycobacterium fortuitum | >100 |

Note: The MIC values are presented as ranges, as they can vary depending on the specific lexitropsin analog and the particular strain of the microorganism being tested. The data is compiled from a study on novel netropsin analogues.[1]

Potential Resistance Mechanisms

While specific resistance mechanisms to lexitropsins have not been extensively studied, potential mechanisms can be inferred from what is known about resistance to other DNA binding agents and antibiotics in general. These may include:

-

Alteration of the Drug Target: Mutations in the bacterial DNA sequence at the lexitropsin binding sites could reduce the affinity of the drug for its target.

-

Efflux Pumps: Bacteria may develop or upregulate efflux pumps that can actively transport lexitropsins out of the cell, preventing them from reaching their intracellular target.

-

Enzymatic Inactivation: Although less common for DNA binding agents, bacteria could potentially acquire enzymes that can modify or degrade the lexitropsin molecule, rendering it inactive.

-

Changes in Cell Permeability: Alterations in the bacterial cell wall or membrane could reduce the uptake of lexitropsins into the cell.

Experimental Protocols

The evaluation of the antibacterial activity of lexitropsins is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar dilution methods.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Lexitropsin Solutions:

- Prepare a stock solution of the lexitropsin compound in a suitable solvent (e.g., DMSO).

- Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

2. Preparation of Bacterial Inoculum:

- From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

- Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the lexitropsin dilutions.

- Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

- Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

- The MIC is the lowest concentration of the lexitropsin that completely inhibits visible growth of the bacteria.

The following diagram outlines the workflow for the broth microdilution MIC assay:

References

MGB-BP-3: A Deep Dive into its High-Affinity Binding with Bacterial DNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MGB-BP-3 is a novel synthetic, orally available, small molecule belonging to the class of DNA minor groove binders (MGBs). It has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including clinically important pathogens such as Clostridioides difficile and methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of this compound, centered on its high-affinity binding to the minor groove of bacterial DNA, makes it a promising candidate in the fight against antimicrobial resistance. This technical guide provides a comprehensive overview of the binding affinity of this compound to bacterial DNA, detailing the quantitative data, experimental methodologies, and the underlying molecular interactions.

Core Mechanism: Targeting the DNA Minor Groove

This compound exerts its antibacterial effect by selectively binding to AT-rich sequences within the minor groove of bacterial DNA.[1][2] This binding is highly specific and strong, leading to the disruption of essential cellular processes that rely on DNA-protein interactions, such as transcription and replication. By occupying the minor groove, this compound can physically impede the binding of DNA-dependent enzymes and transcription factors, ultimately leading to bacterial cell death.[1][2] The selectivity of this compound for bacterial over mammalian cells is primarily attributed to differences in cell permeability rather than a differential in DNA binding affinity.[2]

Quantitative Analysis of Binding Affinity

While a precise dissociation constant (Kd) for this compound is not extensively reported in publicly available literature, various studies have consistently demonstrated its high-affinity interaction with DNA through several biophysical techniques. The data strongly indicates a potent and stable binding complex. For a related minor groove binder, thiazotropsin A, a dissociation constant of 50 nM has been determined for its binding to an oligonucleotide containing the preferred ACTAGT sequence, highlighting the potent DNA binding capabilities within this class of molecules.[3]

Below is a summary of the key quantitative and semi-quantitative data available for this compound's interaction with DNA:

| Parameter | Method | DNA Target | Result | Interpretation |

| ΔTm | UV-Visible Thermal Melt Analysis | Salmon Sperm DNA | 11 °C | A significant increase in the melting temperature of DNA upon ligand binding, indicating strong stabilization of the DNA duplex and high-affinity binding. |

| Fluorescence Quenching | Fluorescence Intercalator Displacement (FID) Assay | Genomic DNA from various bacteria (S. aureus, E. faecalis, E. coli, P. aeruginosa, A. baumannii, K. pneumoniae) | Significant quenching of fluorescent signal | Demonstrates effective displacement of a DNA-intercalating dye by this compound, confirming competitive and strong binding to bacterial DNA. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding of this compound to bacterial DNA.

UV-Visible Thermal Melt Analysis

This technique measures the change in the melting temperature (Tm) of double-stranded DNA (dsDNA) upon the binding of a ligand. A higher Tm indicates stabilization of the DNA duplex, which is characteristic of strong binding.

Protocol:

-

Sample Preparation: Prepare solutions of dsDNA (e.g., bacterial genomic DNA or a specific oligonucleotide) at a fixed concentration in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0). Prepare a separate solution of this compound in the same buffer.

-

Mixing: Mix the DNA and this compound solutions to achieve the desired molar ratio. A control sample containing only DNA should also be prepared.

-

Spectrophotometer Setup: Use a UV-Visible spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to monitor absorbance at 260 nm.

-

Thermal Denaturation: Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

-

Data Acquisition: Record the absorbance at 260 nm as a function of temperature.

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the DNA is denatured. This is determined by finding the midpoint of the transition in the melting curve, often by taking the first derivative of the curve. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (DNA + this compound) - Tm (DNA alone).

Fluorescence Intercalator Displacement (FID) Assay

The FID assay is a high-throughput method to assess the binding of a compound to DNA. It relies on the displacement of a fluorescent intercalating dye (e.g., ethidium bromide or a SYBR green analog) from DNA by a competing ligand. The decrease in fluorescence intensity is proportional to the binding affinity of the test compound.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of bacterial genomic DNA in a suitable buffer (e.g., Tris-HCl buffer).

-

Prepare a stock solution of a fluorescent intercalating dye.

-

Prepare a stock solution of this compound.

-

-

Assay Setup:

-

In a microplate, add the DNA solution and the fluorescent dye. Allow the mixture to incubate to ensure the dye is fully intercalated.

-

Measure the initial fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

-

Ligand Addition: Add varying concentrations of this compound to the wells containing the DNA-dye complex.

-

Incubation: Incubate the plate for a defined period to allow the binding reaction to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity again after incubation.

-

Data Analysis: Calculate the percentage of fluorescence quenching for each concentration of this compound. Plot the percentage of quenching against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, an IC50 value (the concentration of this compound required to displace 50% of the fluorescent dye) can be determined as a measure of relative binding affinity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect DNA-protein or DNA-ligand interactions. The principle is that a DNA fragment bound to a ligand will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the unbound DNA fragment.

Protocol:

-

Probe Preparation: A short, specific DNA oligonucleotide sequence (probe) is labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent tag.

-

Binding Reaction:

-

Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer. The buffer should contain components that stabilize the DNA-ligand complex (e.g., Tris-HCl, KCl, MgCl2, and a non-specific competitor DNA like poly(dI-dC) to reduce non-specific binding).

-

A control reaction with no this compound is essential.

-

-

Gel Electrophoresis:

-

Load the binding reaction mixtures onto a non-denaturing polyacrylamide or agarose gel.

-

Run the gel at a constant voltage in a suitable running buffer (e.g., TBE or TAE buffer).

-

-

Detection:

-

After electrophoresis, the gel is dried (for radioactive probes) and exposed to X-ray film or a phosphorimager screen. For fluorescent probes, the gel is imaged using a fluorescence scanner.

-

-

Analysis: The presence of a band with retarded mobility (a "shifted" band) compared to the free probe indicates the formation of a DNA-MGB-BP-3 complex. The intensity of the shifted band can be quantified to estimate the fraction of bound DNA at different ligand concentrations.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

References

In Vitro Activity of MGB-BP-3 Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGB-BP-3 is a novel, synthetic DNA minor groove binder that has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound against MRSA, detailing its mechanism of action, quantitative activity data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its bactericidal effect through a multi-targeted mechanism centered on its ability to bind to the minor groove of bacterial DNA. This primary interaction disrupts critical cellular processes, leading to rapid cell death. The key mechanisms of action are:

-

Inhibition of Transcription: By binding to AT-rich sequences in the DNA minor groove, this compound inhibits the transcription of multiple essential genes. Transcriptomic analysis of MRSA treated with this compound revealed the significant downregulation of genes crucial for cell wall biosynthesis (mraY), DNA replication (dnaD), and other vital metabolic pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[1]

-

Interference with Type II Topoisomerases: this compound has been shown to interfere with the activity of both DNA gyrase and topoisomerase IV in S. aureus.[2][3] These enzymes are essential for managing DNA supercoiling during replication, transcription, and chromosome segregation. By disrupting their function, this compound further compromises the integrity of DNA-related processes.

A significant advantage of this multi-targeted approach is the low propensity for the development of resistance. Studies have shown that resistant mutants of S. aureus could not be generated through serial passage experiments.[2]

Quantitative In Vitro Activity

The in vitro potency of this compound against MRSA has been established through various assays, demonstrating its efficacy at low concentrations.

Minimum Inhibitory Concentration (MIC)

This compound exhibits potent activity against a wide panel of Gram-positive pathogens, including MRSA.

| Organism Panel | Number of Strains | MIC Range (µM) | MIC₈₀ (µM) |

| Gram-Positive Strains (including S. aureus) | 7 | 0.1 - 0.78 | 0.2 |

Table 1: Minimum Inhibitory Concentrations of this compound against a panel of Gram-positive pathogens.[2]

Bactericidal Activity in a Skin Model

In a preclinical topical formulation feasibility study, this compound demonstrated significant bactericidal activity against MRSA in a skin infection model.

| Formulation | MRSA Reduction |

| Topical Formulation 1 | ~60% |

| Topical Formulation 2 | ~60% |

Table 2: Reduction of MRSA in a skin infection model by topical formulations of this compound.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro activity against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against MRSA is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound stock solution

-

MRSA isolate

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

A serial two-fold dilution of this compound is prepared in MHB in a 96-well microtiter plate.

-

The MRSA isolate is cultured on an appropriate agar medium, and a few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard.

-

The bacterial suspension is diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of this compound against MRSA over time.

Materials:

-

MHB

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

-

MRSA isolate

-

Sterile saline

-

Agar plates for colony counting

Procedure:

-

An overnight culture of the MRSA isolate is diluted in fresh MHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

This compound is added to the bacterial cultures at the desired concentrations. A growth control with no antibiotic is included.

-

The cultures are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

-

The aliquots are serially diluted in sterile saline and plated on agar plates.

-

The plates are incubated at 37°C for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.

-

The results are plotted as log₁₀ CFU/mL versus time.

Biofilm Disruption Assay (Crystal Violet Method)

This assay is used to quantify the ability of this compound to disrupt pre-formed MRSA biofilms.

Materials:

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

96-well flat-bottom microtiter plates

-

This compound solution

-

0.1% crystal violet solution

-

30% acetic acid

-

Plate reader

Procedure:

-

An overnight culture of MRSA is diluted in TSB with glucose and 200 µL is added to the wells of a 96-well plate.

-

The plate is incubated for 24 hours at 37°C to allow for biofilm formation.

-

After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS).

-

Fresh media containing various concentrations of this compound is added to the wells with the established biofilms.

-

The plate is incubated for another 24 hours at 37°C.

-

The wells are washed again with PBS to remove non-adherent bacteria.

-

The remaining biofilm is stained with 200 µL of 0.1% crystal violet for 15 minutes.

-

The excess stain is removed, and the wells are washed with PBS.

-

The bound crystal violet is solubilized with 200 µL of 30% acetic acid.

-

The absorbance is measured at a wavelength of 550-595 nm using a plate reader. The reduction in absorbance in treated wells compared to untreated controls indicates biofilm disruption.

Visualizations

This compound Mechanism of Action Workflow

Caption: this compound mechanism of action against MRSA.

Experimental Workflow for MIC Determination

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Spectrum of Activity and Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

MGB-BP-3 for the Treatment of Clostridioides difficile Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clostridioides difficile infection (CDI) represents a significant and urgent public health threat, exacerbated by the limitations of current therapies, including high rates of recurrence. MGB-BP-3 is a first-in-class, orally administered antibiotic specifically developed to address the challenges of CDI. As a Strathclyde Minor Groove Binder (S-MGB), it possesses a novel mechanism of action, binding to the minor groove of bacterial DNA to induce rapid bactericidal activity. This unique mode of action allows this compound to eradicate vegetative C. difficile cells before they can form dormant, treatment-resistant spores, a key driver of disease recurrence. Clinical trials have demonstrated exceptional efficacy, with a 100% initial and sustained cure rate at the optimal dose in a Phase IIa study, alongside an excellent safety profile. This guide provides a comprehensive overview of the mechanism, efficacy, and experimental basis for this compound as a transformative agent in the treatment of CDI.

Mechanism of Action

This compound is a synthetic polyamide derived from the natural product distamycin.[1][2] Its primary molecular target is the minor groove of bacterial DNA.

2.1 DNA Minor Groove Binding: The core mechanism involves this compound binding with high affinity to AT-rich sequences within the DNA minor groove.[1][3][4] This interaction is highly specific and occurs in a 2:1 dimer configuration, where two molecules of this compound occupy a single binding site.[3][5] This binding has been confirmed through multiple experimental techniques, including nano-electrospray ionization mass spectrometry (nESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

2.2 Disruption of Essential DNA-Centric Processes: The binding of this compound to DNA disrupts critical cellular functions in Gram-positive bacteria:

-

Inhibition of Transcription: By occupying the minor groove at promoter regions, this compound physically blocks the formation of transcription complexes, inhibiting the isomerization of the RNA polymerase holoenzyme and preventing the expression of essential genes.[6] Transcriptomic analysis in S. aureus has shown significant downregulation of promoters controlling vital processes like DNA replication and peptidoglycan biosynthesis.[6]

-

Interference with Type II Topoisomerases: this compound has been shown to interfere with the supercoiling action of gyrase and the relaxation and decatenation activities of topoisomerase IV in both S. aureus and E. coli.[5] However, its mechanism differs from that of fluoroquinolones, as it does not stabilize cleavage complexes or induce double-strand breaks.[5][7]

This multi-faceted disruption of DNA-centric processes leads to a catastrophic failure of the bacterium's biochemical machinery and rapid cell death.[3][5]

Efficacy and Quantitative Data

This compound demonstrates potent activity against a wide range of Gram-positive pathogens, including C. difficile, while showing minimal activity against Gram-negative organisms due to inefficient intracellular accumulation.[5][8] A key advantage is its potent bactericidal activity against the hypervirulent BI/NAP1/027 C. difficile strain, which is often resistant to standard therapies.[9][10]

In Vitro Activity

This compound has potent antibacterial activity against key Gram-positive species.

| Organism | MIC (μg/mL) | Reference |

| Clostridioides difficile | Potent activity | [11] |

| Staphylococcus spp. (MRSA & MSSA) | <1 | [3][5] |

| Streptococcus spp. | <1 | [3][5] |

| Enterococcus spp. (VRE & VSE) | <1 | [3][5] |

| Gram-negative ESKAPE pathogens | >100 μM (inactive) | [5] |

Note: Specific MIC values for C. difficile strains from comprehensive studies are not detailed in the provided search results, but potent in vitro and in vivo activity is consistently cited.

Preclinical In Vivo Efficacy

The efficacy of this compound was evaluated in a hamster model of clindamycin-induced CDI.

| Treatment Group | Dose | Mean Survival Time | Outcome | Reference |

| Vehicle (Control) | N/A | 2 days | No survival | [12] |

| Vancomycin | 25 mg/kg b.i.d. | >13 days | 100% survival | [12] |

| This compound (Free Base) | 10 mg/kg b.i.d. | 11.2 days | Delayed mortality | [12] |

| This compound (Microparticles) | 10 mg/kg b.i.d. | >13 days | 100% survival | [12] |

The microparticle formulation, designed for colonic delivery, demonstrated efficacy equivalent to vancomycin and was superior in reducing the C. difficile burden in the small intestine, caecum, and colon.[12]

Clinical Trial Data

This compound has successfully completed Phase I and Phase IIa clinical trials.

Phase I Study (NCT02518607): Safety and Pharmacokinetics in Healthy Volunteers [11][13][14]

| Study Part | Dosing Regimen | Number of Subjects | Key Findings |

| Single Ascending Dose | 250 mg to 2000 mg | 16 | Well-tolerated across all dose levels. |

| Multiple Ascending Dose | 250 mg, 500 mg, 1000 mg (twice daily for 10 days) | 24 | Well-tolerated; no serious adverse events observed. |

The study also examined the effect of this compound on normal gut flora.[13][14]

Phase IIa Study (NCT03824795): Efficacy in Patients with CDI [9][10][15]

| Dose Group | Regimen | Initial Cure Rate | Sustained Cure Rate (at 4-8 weeks) | Recurrence |

| 125 mg | Twice daily for 10 days | High efficacy | - | - |

| 250 mg | Twice daily for 10 days | 100% | 100% | 0% |

| 500 mg | Twice daily for 10 days | - | - | - |

The 250 mg twice-daily dose was identified as the optimal dose for future trials, achieving a complete cure with no recurrence.[10][15] The trial met all primary endpoints for safety, efficacy, and dose selection, with no serious adverse events reported.[10][16]

Experimental Protocols

Mechanism of Action Assays

-

DNA Binding Confirmation:

-

Fluorescence Intercalator Displacement (FID) Assay: Measures the displacement of a fluorescent DNA intercalator from genomic DNA (gDNA) upon addition of this compound, indicating competitive binding. gDNA from both Gram-positive and Gram-negative bacteria can be used.[3][5]

-

Thermal Melt Analysis: The thermal stability of dsDNA (e.g., salmon sperm DNA) is measured in the presence and absence of this compound. An increase in the melting temperature (Tm) indicates that the compound binds to and stabilizes the DNA duplex.[3][5]

-

Nano-electrospray Ionization Mass Spectrometry (nESI-MS): Used with a self-complementary oligomer containing an AT-rich binding site (e.g., 5′-CGCATATATGCG-3′) to directly observe the non-covalent complex of DNA and this compound, confirming binding stoichiometry (2:1).[3][5]

-

-

Topoisomerase Inhibition Assays:

-

Gyrase Supercoiling Assay: The ability of bacterial gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate is assessed. Inhibition is measured by the reduction in supercoiled DNA forms on an agarose gel in the presence of this compound.[5]

-

Topoisomerase IV Relaxation/Decatenation Assays: The ability of Topoisomerase IV to relax supercoiled plasmid DNA or to decatenate kinetoplast DNA (kDNA) is monitored via agarose gel electrophoresis. The inhibitory effect of this compound is determined by the persistence of the substrate.[5]

-

Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination: MIC values are typically determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. A standardized inoculum of the bacterial strain is added to wells of a microtiter plate containing serial twofold dilutions of this compound. The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth after incubation.

In Vivo Efficacy Model

-

Clindamycin-Induced Hamster Model of CDI:

-

Induction: Golden Syrian hamsters are pre-treated with a single oral dose of clindamycin to disrupt the native gut flora and induce susceptibility to CDI.

-

Infection: 24 hours post-clindamycin, animals are challenged with an oral gavage of a toxigenic strain of C. difficile spores.

-

Treatment: Approximately 24 hours post-infection, or upon presentation of CDI symptoms (e.g., diarrhea, "wet tail"), animals are randomized into treatment groups. Oral treatment with this compound, vehicle control, or an active comparator (e.g., vancomycin) is administered for a defined period (e.g., 5 days).[12]

-

Endpoints: Primary endpoints include survival and time to mortality. Secondary endpoints can include clinical signs of disease and quantitative culture of C. difficile from intestinal contents at necropsy.[12]

-

Clinical Trial Workflow

Conclusion